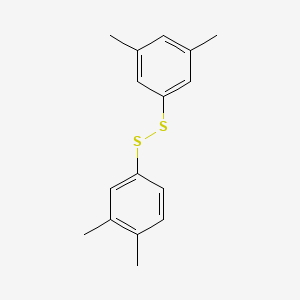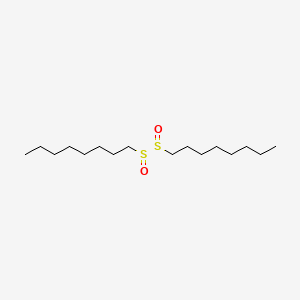(2-propanolato)- CAS No. 68492-77-3](/img/structure/B13783717.png)
Titanium, bis[2-(methoxy-kappaO)phenolato-kappaO](2-methoxyphenolato-kappaO)(2-propanolato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- is a titanium-based coordination compound This compound is characterized by its unique structure, which includes methoxyphenolato and propanolato ligands coordinated to a central titanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- typically involves the reaction of titanium tetrachloride with 2-methoxyphenol and 2-propanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction can be summarized as follows:
- Dissolve titanium tetrachloride in an appropriate solvent such as toluene or dichloromethane.
- Add 2-methoxyphenol and 2-propanol to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
- Isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium species.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the methoxyphenolato or propanolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in an inert solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions can be facilitated by the addition of excess ligand or by using a coordinating solvent such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide or other titanium oxides, while reduction can produce lower oxidation state titanium complexes. Substitution reactions result in the formation of new titanium-ligand complexes.
Applications De Recherche Scientifique
Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Biology: Investigated for its potential biological activity, including anticancer properties. Titanium complexes have shown promise in inhibiting the growth of cancer cells.
Medicine: Explored for use in drug delivery systems and as imaging agents due to their unique coordination chemistry.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to their stability and reactivity.
Mécanisme D'action
The mechanism by which titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- exerts its effects involves coordination to target molecules through its titanium center. The compound can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)-
- Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-ethanolato)-
- Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-butanolato)-
Uniqueness
The uniqueness of titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- lies in its specific ligand environment, which imparts distinct reactivity and stability compared to other similar compounds
Propriétés
Numéro CAS |
68492-77-3 |
|---|---|
Formule moléculaire |
C24H28O7Ti |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
2-methoxyphenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C7H8O2.C3H7O.Ti/c3*1-9-7-5-3-2-4-6(7)8;1-3(2)4;/h3*2-5,8H,1H3;3H,1-2H3;/q;;;-1;+4/p-3 |
Clé InChI |
HSEOTQYRXWVNSJ-UHFFFAOYSA-K |
SMILES canonique |
CC(C)[O-].COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


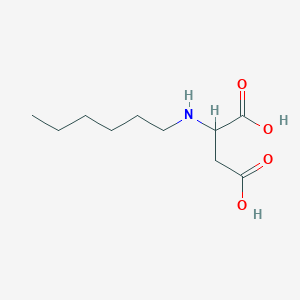

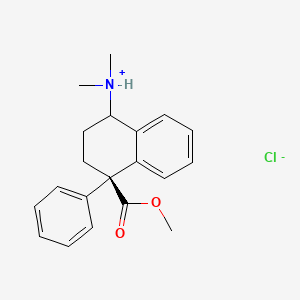
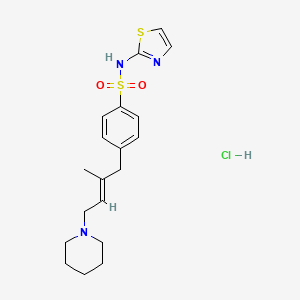
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
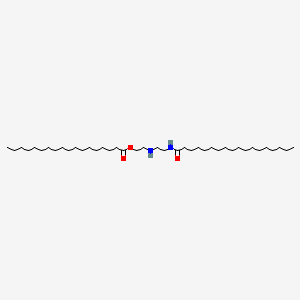
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
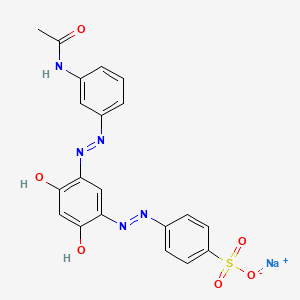
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)


